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In the landscape of targeted therapies for malignant mesothelioma, the Hippo-YAP-TEAD
signaling pathway has emerged as a critical oncogenic axis, particularly in tumors with
mutations in the neurofibromatosis type 2 (NF2) gene. Small molecule inhibitors targeting the
TEA Domain (TEAD) family of transcription factors are a promising therapeutic strategy. This
guide provides a comparative overview of two such inhibitors, VT-104 and VT-103, based on
available preclinical data. While the initial query included VT-105, publicly available efficacy
data for this compound in mesothelioma is not available; it has been described as a more
soluble analog of VT-104 without further details on its anti-tumor activity. Therefore, this
comparison will focus on VT-104 and the closely related compound, VT-103.

Mechanism of Action and Selectivity

Both VT-104 and VT-103 function by inhibiting the auto-palmitoylation of TEAD transcription
factors. This post-translational modification is crucial for the interaction between TEAD and its
co-activators, YAP and TAZ. By blocking this step, these inhibitors disrupt the formation of the
YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream
genes that drive cell proliferation and survival.[1]

A key distinction between the two compounds lies in their selectivity for different TEAD
paralogs. VT-103 is a selective inhibitor of TEAD1 palmitoylation. In contrast, VT-104
demonstrates broader activity, inhibiting the palmitoylation of both TEAD1 and TEAD3, and is
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considered a pan-TEAD inhibitor.[1] This broader spectrum of activity may contribute to
differences in their efficacy across various mesothelioma cell lines.

In Vitro Efficacy

The anti-proliferative activity of VT-104 and VT-103 has been evaluated in a panel of human
mesothelioma cell lines, with a particular focus on those with NF2 mutations, which are known
to have a dysregulated Hippo pathway. The half-maximal inhibitory concentration (IC50) values
from these studies are summarized below.

Cell Line NF2 Status VT-104 IC50 (nM) VT-103 IC50 (nM)
NCI-H226 Mutant 16 25

NCI-H2373 Deficient 26 41

Mero-48a Mutant 98 115

SDM103T2 Deficient 60 112

NCI-H2052 Mutant 33 114

ACC-MESO-1 Wild-Type 20 >3000
MSTO-211H Wild-Type >3000 >3000

Data sourced from Tang et al., Molecular Cancer Therapeutics, 2021.

The data indicates that both compounds are potent inhibitors of proliferation in NF2-
mutant/deficient mesothelioma cell lines. Notably, VT-104, with its broader TEAD inhibition
profile, demonstrated greater potency in some cell lines compared to the TEAD1-selective VT-
103.[1] Furthermore, broader-spectrum TEAD inhibitors like VT-104 showed anti-proliferative
activity in a wider range of mesothelioma cell lines, including some without NF2 mutations but
with alterations in other Hippo pathway components.[1]

In Vivo Efficacy

The anti-tumor activity of VT-104 and VT-103 was assessed in mouse xenograft models using
human mesothelioma cell lines.
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VT-104 In Vivo Efficacy in NCI-H226 Xenograft Model

In a xenograft model using the NF2-deficient NCI-H226 cell line, orally administered VT-104
demonstrated significant, dose-dependent anti-tumor activity.[1]

Treatment Group (Oral, Tumor Growth Inhibition .
] Observations
Once Daily) (TGI)
Significant tumor growth
1 mg/kg 87.12% (P < 0.001) o
inhibition.
Resulted in tumor regression.
3 mg/kg 102.49% (P < 0.001) _
No effect on body weight.
Resulted in tumor regression.
10 mg/kg 103.67% (P < 0.001) Animals stopped gaining body

weight.

Data sourced from Tang et al., Molecular Cancer Therapeutics, 2021.

VT-103 In Vivo Efficacy in NCI-H2373 Xenograft Model

VT-103 also showed potent in vivo efficacy in a xenograft model using the NF2-deficient NCI-
H2373 cell line, with no observed body weight loss in the treated animals.[1]

Signaling Pathway and Experimental Workflow

The Hippo-YAP-TEAD signaling pathway and a general workflow for evaluating TEAD inhibitors
are depicted below.
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Hippo-YAP-TEAD Signaling Pathway and Inhibition by VT-104/VT-103.
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General Experimental Workflow for Preclinical Evaluation.

Experimental Protocols
Cell Culture

Human mesothelioma cell lines, such as NCI-H226 and NCI-H2373, were cultured in RPMI-
1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.[2] Cells
were maintained in a humidified incubator at 37°C with 5% CO2.[2]

In Vitro Proliferation Assay

Cells were seeded in 96-well plates and treated with varying concentrations of VT-104 or VT-
103. After a 72-hour incubation period, cell viability was assessed using a commercially
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available assay, such as the WST-8 Cell Proliferation Assay Kit.[2] IC50 values were calculated
from the dose-response curves.

Mouse Xenograft Studies

Female immunodeficient mice (e.g., NOD/SCID) were used for the in vivo studies. Human
mesothelioma cells (e.g., 5 x 1076 NCI-H226 cells) were subcutaneously injected into the
flanks of the mice.[3] When tumors reached a palpable size (e.g., ~100-200 mm?3), mice were
randomized into treatment and control groups. VT-104 and VT-103 were formulated for oral
administration and dosed daily. Tumor volumes were measured regularly (e.g., twice weekly)
using calipers. The tumor growth inhibition (TGI) was calculated at the end of the study.

Pharmacokinetic Analysis

For pharmacokinetic studies, VT-104 and VT-103 were administered to mice via intravenous
and oral routes.[1] Blood samples were collected at various time points post-administration.
The concentration of the compounds in the plasma was determined using LC/MS-MS.[1]
Pharmacokinetic parameters such as bioavailability (F) and half-life (T1/2) were then
calculated.[1]

Conclusion

Preclinical data strongly support the therapeutic potential of targeting the TEAD auto-
palmitoylation in NF2-deficient mesothelioma. Both VT-104 and VT-103 demonstrate potent
anti-tumor activity in relevant in vitro and in vivo models. The broader TEAD inhibition profile of
VT-104 may offer an advantage in potency and applicability across a wider range of
mesothelioma subtypes compared to the TEAD1-selective VT-103. Further clinical investigation
is warranted to determine the safety and efficacy of these compounds in patients with
malignant mesothelioma.
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[https://www.benchchem.com/product/b12370166#vt-105-versus-vt-104-efficacy-in-
mesothelioma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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